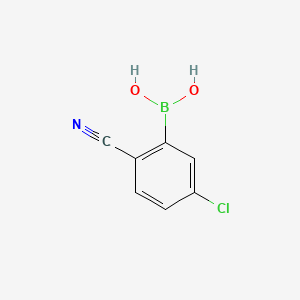
5-Chloro-2-cyanophenylboronic acid
概要
説明
5-Chloro-2-cyanophenylboronic acid is a chemical compound with the molecular formula C7H5BClNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which also carries a chlorine atom and a cyano group . The average mass of the molecule is 181.384 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 403.1±55.0 °C at 760 mmHg, and a flash point of 197.6±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
Fluorescence Quenching Studies
Research has explored the fluorescence quenching of boronic acid derivatives, including studies on compounds similar to 5-chloro-2-cyanophenylboronic acid. These studies involve steady-state fluorescence measurements and help in understanding the quenching mechanisms in these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).
Catalytic Applications in Organic Synthesis
This compound is used in various catalytic reactions. For instance, its applications include Rhodium-catalyzed annulation reactions with alkynes and strained alkenes to produce substituted indenones or indanones (Miura & Murakami, 2005).
Role in Synthesis of Derivatives
This compound plays a significant role in the synthesis of various derivatives. For example, it is used in Suzuki cross-coupling reactions to synthesize thiophene derivatives, which are then explored for their potential medicinal applications (Ikram et al., 2015).
Use in Synthesis of Tetrazoles
This compound has been utilized in the Suzuki–Miyaura coupling reactions to afford 1,5-diaryltetrazoles, a process significant in the synthesis of various organic compounds (Tang & Gianatassio, 2010).
Cross-Coupling Reactions to Yield Novel Compounds
It is also involved in palladium-catalyzed cross-coupling reactions with heteroaryl bromides, leading to the formation of novel heteroarylpyridine derivatives (Parry et al., 2002).
Pharmaceutical Intermediates
The compound is studied as a pharmaceutical intermediate, with methods explored for its high-production-and-purity synthesis, which is important for industrial applications (Ren Yuan-long, 2007).
Applications in Molecular Structure Analysis
Its derivatives have been used in crystal structure analyses to understand molecular interactions and packing in various crystal structures (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Safety and Hazards
5-Chloro-2-cyanophenylboronic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary .
作用機序
Target of Action
The primary target of 5-Chloro-2-cyanophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . The compound contributes to the formation of carbon–carbon bonds, which are crucial in many biological processes and pharmaceutical applications .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the efficacy of the compound . Additionally, the compound is generally environmentally benign, which means it has minimal impact on the environment . It should be noted that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
生化学分析
Biochemical Properties
5-Chloro-2-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers to the palladium complex . This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an important reagent in organic synthesis.
Cellular Effects
It is known that boronic acids can influence cell function by interacting with specific proteins and enzymes . For instance, boronic acids can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biochemical activity . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis, leading to the formation of boronic acid and other byproducts . This degradation can affect its efficacy in biochemical reactions and its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability can vary depending on the experimental conditions, such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied to understand its potential toxicity and therapeutic window . At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At high doses, it can cause adverse effects, including toxicity and damage to tissues . These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a boronic acid derivative . The compound can interact with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels . For example, it can inhibit enzymes that are crucial for the synthesis or degradation of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level .
特性
IUPAC Name |
(5-chloro-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIINQQPEHZQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674578 | |
| Record name | (5-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-52-1 | |
| Record name | B-(5-Chloro-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)
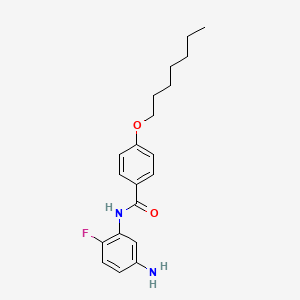


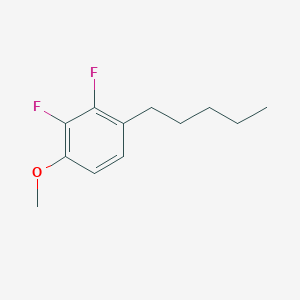
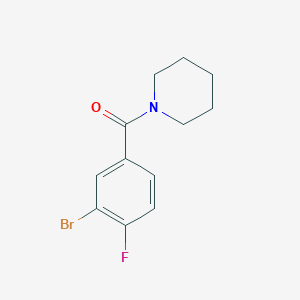
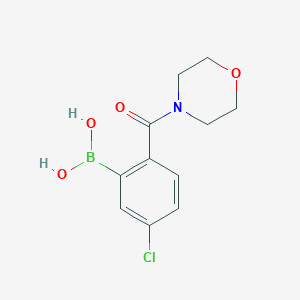
![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)





